

An In-depth Technical Guide to the Thermodynamic Properties of Liquid Ethylene Carbonate

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Compound of Interest

Compound Name: Ethylene carbonate

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This technical guide provides a comprehensive overview of the key thermodynamic properties of liquid **ethylene carbonate** (EC), a widely utilized solvent in various scientific and industrial applications, including in drug development as a formulation component. This document details experimental methodologies for property determination and presents quantitative data in a structured format to facilitate research and development.

Core Thermodynamic Properties of Liquid Ethylene Carbonate

Ethylene carbonate (CAS No. 96-49-1) is a cyclic carbonate ester that exists as a crystalline solid at room temperature with a melting point of approximately 36-38 °C.^{[1][2]} Its liquid phase exhibits a unique set of thermodynamic and physical properties that are critical for its application.

Quantitative Data Summary

The following tables summarize the temperature-dependent thermodynamic properties of liquid **ethylene carbonate**.

Table 1: Density of Liquid **Ethylene Carbonate**

Temperature (K)	Density (g/cm ³)	Reference
312.15	1.3214	[3]
313.15	1.32	[4]
313.15 - 803	Multiple Data Points	[5]

Table 2: Viscosity of Liquid **Ethylene Carbonate**

Temperature (K)	Viscosity (mPa·s)	Reference
313.15	1.90	[6][7]

Note: Viscosity data for pure **ethylene carbonate** is limited in the readily available literature; it is often studied in electrolyte solutions.[6][7][8]

Table 3: Heat Capacity of Liquid **Ethylene Carbonate**

Temperature (K)	Heat Capacity (J/mol·K)	Reference
263 - 500	Multiple Data Points	[9]
283 - 393	Multiple Data Points	[10][11]
298 - 337	Multiple Data Points	[12]
309.482 - 786.94	Multiple Data Points	[5]

Table 4: Vapor Pressure of Liquid **Ethylene Carbonate**

Temperature (K)	Vapor Pressure (kPa)	Reference
293.15	0.0028	[4]
309.482 - 803	Multiple Data Points	[5]
238 - 363	Multiple Data Points	[13][14]
397 - 523	Multiple Data Points	[10][11]

Table 5: Thermal Conductivity of Liquid **Ethylene Carbonate**

Temperature (K)	Thermal Conductivity (W/m·K)	Reference
310 - 720	Multiple Data Points	[5]

Table 6: Surface Tension of Liquid **Ethylene Carbonate**

Temperature (K)	Surface Tension (mN/m)	Reference
313.15	Data for mixtures available	[15][16]

Note: Data for the surface tension of pure liquid **ethylene carbonate** is not readily available in the cited literature; it is often presented for mixtures.[15][16]

Experimental Protocols

Detailed methodologies for determining the key thermodynamic properties of liquid **ethylene carbonate** are outlined below.

Density Measurement

Methodology: Vibrating Tube Densitometry

The density of liquid **ethylene carbonate** is accurately determined using a vibrating tube densitometer.

- Principle: A U-shaped tube is electronically excited to oscillate at its natural frequency. This frequency is dependent on the total mass of the tube, which includes the mass of the liquid sample it contains. By measuring the oscillation period, the density of the sample can be precisely calculated.
- Apparatus: A digital vibrating tube densitometer, a temperature-controlled bath, a syringe for sample injection, and the **ethylene carbonate** sample.
- Procedure:

- Calibration: The instrument is calibrated using two standards of known density, typically dry air and deionized water.
- Sample Preparation: The solid **ethylene carbonate** is melted in a controlled environment and equilibrated to the desired measurement temperature.
- Measurement: The liquid **ethylene carbonate** is injected into the oscillating tube, ensuring no air bubbles are present. The instrument measures the oscillation period once the temperature has stabilized.
- Data Acquisition: The density is automatically calculated by the instrument's software based on the measured period and calibration data. Measurements are typically repeated to ensure reproducibility.

Viscosity Measurement

Methodology: Capillary Viscometry

The viscosity of liquid **ethylene carbonate** can be determined using a capillary viscometer.

- Principle: This method is based on measuring the time required for a fixed volume of liquid to flow through a capillary of known dimensions under a known pressure differential. The flow time is proportional to the kinematic viscosity of the liquid.
- Apparatus: A calibrated glass capillary viscometer (e.g., Ubbelohde type), a constant temperature water bath, a stopwatch, and the liquid **ethylene carbonate** sample.
- Procedure:
 - Sample Preparation: **Ethylene carbonate** is melted and brought to the desired temperature in the water bath.
 - Viscometer Loading: A specific volume of the liquid **ethylene carbonate** is introduced into the viscometer.
 - Thermal Equilibration: The viscometer is allowed to equilibrate in the temperature-controlled bath for a set period.

- Flow Time Measurement: The liquid is drawn up through the capillary, and the time taken for the meniscus to pass between two marked points is accurately measured.
- Calculation: The kinematic viscosity is calculated by multiplying the flow time by the viscometer's calibration constant. The dynamic viscosity is then obtained by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

Heat Capacity Measurement

Methodology: Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry is a primary technique for measuring the heat capacity of liquid **ethylene carbonate**.^{[9][11][17]}

- Principle: The DSC measures the difference in heat flow required to increase the temperature of a sample and a reference material at the same rate. The heat capacity of the sample is determined by comparing its heat flow signal to that of a known standard, typically sapphire.^{[11][17]}
- Apparatus: A differential scanning calorimeter, aluminum or other suitable crucibles and lids, a precision microbalance, and a sapphire standard.^{[9][17]}
- Procedure:
 - Baseline Measurement: An empty crucible is run through the desired temperature program to obtain a baseline heat flow signal.
 - Standard Measurement: A precisely weighed sapphire standard is placed in the crucible and subjected to the same temperature program.
 - Sample Measurement: A known mass of liquid **ethylene carbonate** is sealed in a crucible and run under the identical temperature program.
 - Heating Program: A typical program involves an initial isothermal period, followed by a linear heating ramp (e.g., 10 K/min) over the desired temperature range, and a final isothermal period.^[9]

- Calculation: The heat capacity of the **ethylene carbonate** is calculated from the difference in heat flow between the sample, the baseline, and the sapphire standard, taking into account their respective masses.

Vapor Pressure Measurement

Methodology: Static Method

The static method is a direct and accurate way to determine the vapor pressure of liquid **ethylene carbonate**.^{[13][14]}

- Principle: The sample is placed in a thermostated, evacuated container connected to a pressure measuring device. At a given temperature, the pressure of the vapor in equilibrium with the liquid is directly measured.^[6]
- Apparatus: A constant-temperature bath, a sample cell, a vacuum pump, a pressure transducer or manometer, and the **ethylene carbonate** sample.
- Procedure:
 - Sample Degassing: The liquid **ethylene carbonate** sample is placed in the cell and thoroughly degassed to remove any dissolved gases by repeated freeze-pump-thaw cycles.
 - Equilibration: The sample cell is immersed in the constant-temperature bath and allowed to reach thermal equilibrium.
 - Pressure Measurement: The pressure of the vapor phase in equilibrium with the liquid is measured using the pressure transducer.
 - Temperature Variation: The temperature of the bath is systematically varied, and the equilibrium vapor pressure is measured at each new temperature to establish the vapor pressure curve.

Thermal Conductivity Measurement

Methodology: Transient Hot-Wire Method

The transient hot-wire method is a reliable technique for measuring the thermal conductivity of liquids like **ethylene carbonate**.^{[3][5]}

- Principle: A thin platinum wire immersed in the liquid acts as both a heating element and a resistance thermometer. A short electrical pulse is applied to the wire, causing its temperature to rise. The rate of this temperature increase is related to the thermal conductivity of the surrounding liquid. The short measurement time minimizes the effects of convection.^{[3][5]}
- Apparatus: A transient hot-wire apparatus consisting of a platinum wire sensor, a Wheatstone bridge circuit, a power source, a data acquisition system, and a temperature-controlled sample cell.
- Procedure:
 - Sample Preparation: The liquid **ethylene carbonate** is placed in the sample cell, and the hot-wire sensor is fully submerged. The sample is allowed to reach thermal equilibrium.
 - Measurement Cycle: A step voltage is applied to the bridge, creating a constant current through the wire for a short duration (typically 1 second).^[5]
 - Data Acquisition: The change in the wire's resistance, which is proportional to its temperature change, is recorded as a function of time.
 - Calculation: The thermal conductivity is determined from the slope of a plot of the temperature rise versus the logarithm of time, using the known properties of the wire and the applied power.

Surface Tension Measurement

Methodology: Pendant Drop Method

The pendant drop method is an optical technique used to determine the surface tension of liquids.

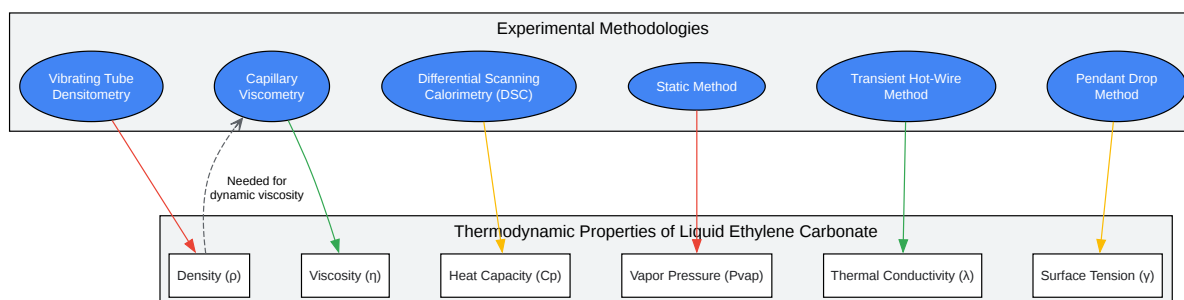
- Principle: A drop of liquid is suspended from the tip of a needle. The shape of the drop is determined by the balance between the surface tension, which tends to make the drop

spherical, and gravity, which elongates it. The surface tension is calculated by analyzing the profile of the drop.[9][13][18]

- Apparatus: A pendant drop tensiometer, which includes a syringe with a needle, a light source, a camera for image capture, and software for drop shape analysis.
- Procedure:
 - Sample Preparation: Liquid **ethylene carbonate** is loaded into the syringe.
 - Droplet Formation: A small drop of the liquid is carefully formed at the tip of the needle.
 - Image Capture: An image of the pendant drop is captured by the camera.
 - Drop Shape Analysis: The software analyzes the captured image to determine the drop's shape parameters.
 - Calculation: The surface tension is calculated by fitting the drop profile to the Young-Laplace equation, which relates the pressure difference across the curved surface to the surface tension and the principal radii of curvature.

Visualization of Thermodynamic Property Interrelations

The following diagram illustrates the logical relationships between the core thermodynamic properties of liquid **ethylene carbonate** and the experimental methods used for their determination.



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Caption: Interrelation of Thermodynamic Properties and Experimental Methods.

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